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Compound of Interest

Compound Name: 2-(1H-imidazol-1-yl)acetonitrile

Cat. No.: B052735 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1H-imidazol-1-
yl)acetonitrile

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(1H-
imidazol-1-yl)acetonitrile (CAS No: 98873-55-3), a pivotal building block in medicinal

chemistry and organic synthesis.[1] Intended for researchers, scientists, and professionals in

drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The

guide emphasizes the rationale behind spectroscopic interpretation, offering field-proven

insights into the structural elucidation of this versatile molecule. Protocols are presented as

self-validating systems to ensure technical accuracy and reproducibility.

Introduction and Significance
2-(1H-imidazol-1-yl)acetonitrile is a bifunctional molecule featuring a reactive nitrile group

and an electron-rich imidazole ring.[1] This unique combination makes it a valuable precursor

for synthesizing a wide array of heterocyclic compounds, particularly fused imidazole systems

that are prominent scaffolds in drug discovery.[1] Its structure is foundational in the

development of antifungal agents, kinase inhibitors, and materials for coordination chemistry.[1]

Accurate and unambiguous structural confirmation is paramount, and this is achieved through

a multi-technique spectroscopic approach. This guide provides a detailed examination of the

characteristic spectral signatures that define its molecular architecture.
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Compound Profile:

Chemical Name: 2-(1H-imidazol-1-yl)acetonitrile

Synonyms: 1-(Cyanomethyl)imidazole, Imidazol-1-yl-acetonitrile[2][3]

CAS Number: 98873-55-3[1][2][4]

Molecular Formula: C₅H₅N₃[1][3]

Molecular Weight: 107.11 g/mol [1][3]

Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme is adopted for the

molecular structure of 2-(1H-imidazol-1-yl)acetonitrile. This systematic numbering is crucial

for correlating specific NMR signals to their corresponding atoms within the molecule.

Caption: Molecular structure of 2-(1H-imidazol-1-yl)acetonitrile with IUPAC-consistent atom

numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic

molecules in solution. For 2-(1H-imidazol-1-yl)acetonitrile, both ¹H and ¹³C NMR provide

definitive information about its carbon-hydrogen framework.

Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings, and their proximity to other protons. Data is typically acquired in

deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic

compounds, with tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).[5]

Table 1: ¹H NMR Spectral Data for 2-(1H-imidazol-1-yl)acetonitrile in CDCl₃
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.59 Singlet 1H H-2

7.14 Singlet 1H H-4

7.06 Singlet 1H H-5

4.95 Singlet 2H H-6 (-CH₂-)

Source: Royal Society of Chemistry, 2017.[4]

Interpretation and Expertise:

Imidazole Protons (H-2, H-4, H-5): The three protons on the imidazole ring appear as sharp

singlets between δ 7.06 and 7.59 ppm.[4] The H-2 proton is the most deshielded (δ 7.59

ppm) due to its position between two electronegative nitrogen atoms. The H-4 and H-5

protons appear at δ 7.14 and 7.06 ppm, respectively.[4] Their distinct chemical shifts confirm

the N-1 substitution pattern; in a symmetric imidazolium salt, H-4 and H-5 would be

equivalent. The absence of coupling between them is characteristic of many N-substituted

imidazoles.

Methylene Protons (H-6): The singlet at δ 4.95 ppm integrates to 2H and is assigned to the

methylene protons.[4] Its downfield shift is a direct consequence of being positioned between

two electron-withdrawing groups: the imidazole ring and the nitrile (C≡N) group. The singlet

multiplicity indicates no adjacent protons, which is consistent with the proposed structure.

Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

insight into their hybridization and electronic state.

Table 2: ¹³C NMR Spectral Data for 2-(1H-imidazol-1-yl)acetonitrile in CDCl₃
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Chemical Shift (δ, ppm) Assignment Rationale

137.1 C-2
Carbon between two
nitrogen atoms;
significantly deshielded.

130.9 C-4
Aromatic carbon adjacent to

one nitrogen.

119.0 C-5
Aromatic carbon adjacent to

one nitrogen.

113.7 C-7 (-C≡N)
Characteristic shift for a nitrile

carbon.

34.4 C-6 (-CH₂)
Aliphatic carbon deshielded by

adjacent N1 and C≡N.

Source: Royal Society of Chemistry, 2017.[4]

Interpretation and Expertise:

Imidazole Carbons (C-2, C-4, C-5): The three sp²-hybridized carbons of the imidazole ring

are observed at δ 137.1, 130.9, and 119.0 ppm.[4] C-2 is the most downfield, consistent with

its position flanked by two nitrogen atoms.

Nitrile Carbon (C-7): The signal at δ 113.7 ppm is unequivocally assigned to the nitrile

carbon.[4] Carbons in a C≡N triple bond typically resonate in the δ 110-125 ppm range.[1]

Methylene Carbon (C-6): The sp³-hybridized methylene carbon appears at δ 34.4 ppm, the

most upfield signal as expected for an aliphatic carbon.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups based on

their characteristic vibrational frequencies. For this molecule, the most diagnostic feature is the

nitrile group.

Table 3: Key IR Absorption Bands for 2-(1H-imidazol-1-yl)acetonitrile
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Frequency (cm⁻¹) Vibration Type Functional Group

~3100-3150 C-H Stretch Imidazole Ring

~2214–2250 C≡N Stretch Nitrile

~1500-1600 C=C / C=N Stretch Imidazole Ring

Source: Benchchem.[1]

Interpretation and Expertise: The most crucial peak for structural confirmation is the sharp,

intense absorption band observed in the 2214–2250 cm⁻¹ region, which is a classic signature

of a nitrile (C≡N) stretching vibration.[1] The presence of C-H stretching absorptions above

3000 cm⁻¹ confirms the aromatic nature of the imidazole ring, while the peaks in the 1500-1600

cm⁻¹ region correspond to the ring's C=C and C=N stretching vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, confirming its elemental composition. Electrospray ionization (ESI) is a soft

ionization technique well-suited for this polar, nitrogen-containing molecule, typically yielding

the protonated molecular ion.

Expected Mass Spectrometry Data:

Molecular Formula: C₅H₅N₃

Exact Mass: 107.0483

Observed Ion ([M+H]⁺): m/z 108.0562 (calculated), reported as m/z 108.[1][2]

Fragmentation Pathway Analysis: The stability of the imidazole ring plays a key role in the

fragmentation logic. Upon ionization, the molecule can undergo fragmentation to produce

characteristic daughter ions.
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[M+H]⁺
m/z = 108

Fragment
m/z = 81- HCN

Fragment
m/z = 68

- CH₂CN

Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation pathway for 2-(1H-imidazol-1-yl)acetonitrile.

Interpretation and Expertise: The primary peak observed in the mass spectrum would be the

protonated molecular ion [M+H]⁺ at m/z 108.[1][2] A logical and common fragmentation

pathway involves the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule from the

acetonitrile moiety, leading to a fragment ion at m/z 81. Another significant fragmentation would

be the cleavage of the C-N bond, resulting in the loss of the cyanomethyl radical (•CH₂CN, 40

Da) to yield the stable protonated imidazole fragment at m/z 68.

Standard Operating Protocol for Spectroscopic
Analysis
To ensure data integrity and reproducibility, the following generalized protocols should be

followed. This workflow represents a self-validating system for the characterization of 2-(1H-
imidazol-1-yl)acetonitrile.
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Verify Purity (>97%)

Dissolve 10-20 mg (NMR)
or prepare KBr pellet (IR)

Use high-purity
deuterated solvent (e.g., CDCl₃)

Calibrate Spectrometer

Acquire ¹H, ¹³C, IR, MS Spectra

Optimize parameters
(e.g., scan number)

Phase & Baseline Correction

Peak Picking & Integration

Correlate data across all techniques

Compare with reference data

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.
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Sample Preparation: Ensure the sample is of high purity (≥97%).[3] For NMR, dissolve 10-20

mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[6] For IR,

prepare a KBr pellet or cast a thin film on a salt plate. For MS, prepare a dilute solution (~1

mg/mL) in an appropriate solvent like methanol or acetonitrile.

Instrument Calibration: Before acquisition, ensure the spectrometer is properly calibrated

using standard reference materials.

Data Acquisition:

NMR: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.[4] Use a

sufficient number of scans to achieve a good signal-to-noise ratio.

IR: Record the spectrum over the range of 4000-400 cm⁻¹.

MS: Acquire the spectrum in positive ion mode using ESI.

Data Processing: Process the raw data using appropriate software. For NMR, this includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to the solvent residual peak or TMS.

Structural Verification: Correlate the data from all three techniques. The presence of the

correct number of signals in NMR, the characteristic C≡N stretch in IR, and the correct

molecular ion peak in MS provides unambiguous confirmation of the structure.

Conclusion
The spectroscopic profile of 2-(1H-imidazol-1-yl)acetonitrile is well-defined and consistent

across standard analytical techniques. ¹H and ¹³C NMR spectroscopy precisely map its carbon-

hydrogen framework, IR spectroscopy provides definitive confirmation of its key nitrile

functional group, and mass spectrometry verifies its molecular weight and elemental formula.

The collective data presented in this guide serves as an authoritative reference for the rapid

and accurate identification and quality assessment of this important chemical intermediate.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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